molecular formula C17H11FN2O3 B1387296 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid CAS No. 1170612-83-5

4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid

Cat. No. B1387296
CAS RN: 1170612-83-5
M. Wt: 310.28 g/mol
InChI Key: WWZKZGQFYDLDPF-UHFFFAOYSA-N
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Description

“4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid” is a chemical compound with the molecular formula C17H11FN2O3 and a molecular weight of 310.28 g/mol. It is related to 2-fluoro-4-(pyrimidin-5-yl)benzoic acid .


Synthesis Analysis

While specific synthesis methods for “4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid” were not found, similar compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study synthesized a series of novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives .


Molecular Structure Analysis

The InChI code for a related compound, 2-fluoro-4-(5-pyrimidinyl)benzoic acid, is 1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) .

Scientific Research Applications

Antiviral Therapeutics

Compounds containing the 4-fluorophenoxy pyrimidinyl moiety, such as 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid , have shown promising results in antiviral studies. They exhibit significant activity against viruses like the Newcastle disease virus, comparable to established antiviral drugs like Ribavirin . This suggests potential for these compounds to be developed into new antiviral medications with further research and modification.

Industrial Chemical Synthesis

In the industrial sector, 4-fluorophenoxy pyrimidinyl derivatives are valuable as intermediates in the synthesis of more complex chemical entities. They can serve as building blocks in the creation of diverse organic compounds used in various chemical processes and products .

properties

IUPAC Name

4-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-14-5-7-15(8-6-14)23-17-19-9-13(10-20-17)11-1-3-12(4-2-11)16(21)22/h1-10H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKZGQFYDLDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)OC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
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4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
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4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
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4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
Reactant of Route 5
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid

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